molecular formula C24H19N5O5S B12199339 5-(4-methoxyphenyl)-N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide

Cat. No.: B12199339
M. Wt: 489.5 g/mol
InChI Key: WQIYZUZZLDBXNQ-UHFFFAOYSA-N
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Description

The compound 5-(4-methoxyphenyl)-N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide is a complex organic molecule. It features multiple functional groups, including methoxyphenyl, oxadiazole, thiazole, and oxazole, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-methoxyphenyl derivatives, which are then subjected to cyclization reactions to form the oxadiazole and thiazole rings. The final step involves the formation of the oxazole ring and the carboxamide group under specific reaction conditions, such as controlled temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as solvent choice and catalyst use, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole and thiazole rings can be reduced under specific conditions to form simpler heterocyclic compounds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzoic acid, while reduction of the oxadiazole ring can produce a simpler amine derivative.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl derivatives: Compounds with similar aromatic structures but different functional groups.

    Oxadiazole derivatives: Molecules containing the oxadiazole ring but with variations in other parts of the structure.

    Thiazole derivatives: Compounds with the thiazole ring and different substituents.

Uniqueness

The uniqueness of 5-(4-methoxyphenyl)-N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide lies in its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets

Properties

Molecular Formula

C24H19N5O5S

Molecular Weight

489.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H19N5O5S/c1-13-20(23-26-21(29-34-23)15-6-10-17(32-3)11-7-15)35-24(25-13)27-22(30)18-12-19(33-28-18)14-4-8-16(31-2)9-5-14/h4-12H,1-3H3,(H,25,27,30)

InChI Key

WQIYZUZZLDBXNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C4=NC(=NO4)C5=CC=C(C=C5)OC

Origin of Product

United States

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